(E)-(2-Nitro-1-heptenyl)cyclohexane
Description
(E)-(2-Nitro-1-heptenyl)cyclohexane (CAS: 138668-20-9) is a nitroalkene-substituted cyclohexane derivative with the molecular formula C₁₃H₂₃NO₂ . Its structure features a cyclohexane ring attached to a trans-configurated (E) heptenyl chain bearing a nitro group at the second carbon (Figure 1). The compound’s unique combination of a rigid cyclohexane backbone, a conjugated nitroalkene moiety, and a long aliphatic chain imparts distinct physicochemical properties, including polarity, reactivity, and spectroscopic signatures.
Properties
CAS No. |
138668-20-9 |
|---|---|
Molecular Formula |
C41H60N10O10S |
Molecular Weight |
225.33 g/mol |
IUPAC Name |
[(E)-2-nitrohept-1-enyl]cyclohexane |
InChI |
InChI=1S/C13H23NO2/c1-2-3-5-10-13(14(15)16)11-12-8-6-4-7-9-12/h11-12H,2-10H2,1H3/b13-11+ |
InChI Key |
KTLANCLSASGCKY-ACCUITESSA-N |
SMILES |
CCCCCC(=CC1CCCCC1)[N+](=O)[O-] |
Isomeric SMILES |
CCCCC/C(=C\C1CCCCC1)/[N+](=O)[O-] |
Canonical SMILES |
CCCCCC(=CC1CCCCC1)[N+](=O)[O-] |
Synonyms |
(E)-(2-Nitro-1-heptenyl)cyclohexane |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Functional Group Analogues
Several compounds share the molecular formula C₁₃H₂₃NO₂ but differ in functional groups and backbone structures (Table 1):
Key Differences :
- Polarity : The nitroalkene group in this compound increases polarity compared to the carbamate or ester derivatives, influencing solubility in polar solvents like cyclohexane:butyl acetate mixtures .
- Reactivity : The conjugated nitroalkene may undergo nucleophilic additions or cycloadditions, unlike the carbamate or ester analogues, which are prone to hydrolysis .
Cyclohexane Derivatives with Substituted Chains
Alkyl-Substituted Cyclohexanes
- 1-Ethyl-2-isopropylcyclohexane (C₁₁H₂₂): Lacks functional groups, exhibiting non-polar behavior and lower boiling points.
- NO₂ asymmetric stretches at ~1520 cm⁻¹ in the nitro compound) .
Key Comparison :
Reactivity and Stability
Oxidation and Thermal Decomposition
- Cyclohexane Oxidation : Cyclohexane derivatives typically form epoxides (e.g., 1,2-epoxycyclohexane) under oxidative conditions. However, the nitro group in this compound likely stabilizes the compound against auto-oxidation, as nitro groups are strong electron-withdrawing moieties .
- Ketone-Substituted Analogues: Compounds with cyclohexane-ketone substituents (e.g., ketamine-like structures) exhibit neutral losses of 57 Da in mass spectra due to ketone fragmentation, whereas the nitro compound shows NO₂-related losses (46 Da) .
Biodegradation
Physical and Spectroscopic Properties
Solubility and Extraction
- Solvent Compatibility : The compound’s polarity allows extraction via cyclohexane:butyl acetate mixtures, which are effective for polar nitroaromatics (up to O9 classes), unlike pure cyclohexane or n-hexane .
Spectroscopic Trends (Table 2)
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